1-Benzyl-4,5-dimethylpiperidin-3-one

Catalog No.
S13679521
CAS No.
M.F
C14H19NO
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-4,5-dimethylpiperidin-3-one

Product Name

1-Benzyl-4,5-dimethylpiperidin-3-one

IUPAC Name

1-benzyl-4,5-dimethylpiperidin-3-one

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-11-8-15(10-14(16)12(11)2)9-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

InChI Key

XAROUNQNJBQCKU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=O)C1C)CC2=CC=CC=C2

1-Benzyl-4,5-dimethylpiperidin-3-one is a piperidine derivative characterized by its unique molecular structure, which includes a benzyl group and two methyl groups attached to the piperidine ring. Its chemical formula is C13H17NOC_{13}H_{17}NO with a molecular weight of approximately 203.28 g/mol . This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors and other therapeutic agents.

  • Hydrogenation: The compound can undergo asymmetric hydrogenation to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which is significant for drug synthesis .
  • Condensation Reactions: It can react with various reagents to form more complex structures, such as pyrrolo[2,3-d]pyrimidines, which are known for their biological activity .
  • Reduction Reactions: The ketone functional group can be reduced to form corresponding alcohols or amines under appropriate conditions .

Research indicates that 1-benzyl-4,5-dimethylpiperidin-3-one exhibits significant biological activity. It has been studied for its potential as an inhibitor of protein kinases, which play crucial roles in cell signaling and regulation. Such inhibition can lead to therapeutic effects in various diseases, including cancer and inflammatory disorders .

The synthesis of 1-benzyl-4,5-dimethylpiperidin-3-one can be achieved through several methods:

  • Leuckart-Wallach Reaction: This method involves the reaction of 3-chlorobutyraldehyde with sodium cyanide followed by subsequent reactions to yield the desired piperidine derivative .
  • Asymmetric Catalytic Hydrogenation: Utilizing chiral catalysts allows for the production of enantiomerically pure forms of the compound, enhancing its pharmaceutical properties .
  • Simple Reduction Techniques: Various reducing agents can be employed to convert the ketone into its corresponding amine or alcohol derivatives .

1-Benzyl-4,5-dimethylpiperidin-3-one is primarily used in medicinal chemistry as an intermediate for synthesizing bioactive compounds. Its applications include:

  • Pharmaceutical Development: Serving as a precursor in the synthesis of drugs targeting various diseases.
  • Research Tool: Used in studies exploring enzyme inhibition and drug design due to its structural properties .

Studies have demonstrated that 1-benzyl-4,5-dimethylpiperidin-3-one interacts with various biological targets. The compound's ability to inhibit protein kinases suggests potential interactions with signaling pathways involved in cell proliferation and survival. Further research is ongoing to elucidate its full range of interactions and mechanisms of action.

Several compounds share structural similarities with 1-benzyl-4,5-dimethylpiperidin-3-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspect
1-Benzyl-4-methylpiperidin-3-oneContains a benzyl group and one methyl groupUsed as an intermediate in anti-rheumatoid drugs
1-Benzylpiperidin-4-oneBenzyl group with no additional methyl groupsMore straightforward synthesis methods
N-Benzyl-N-methylpiperidinoneContains both benzyl and methyl groupsExhibits different biological activities
1-(Phenylmethyl)-4-piperidoneSimilar piperidine structure but different substituentsOften used in neuropharmacological studies

The uniqueness of 1-benzyl-4,5-dimethylpiperidin-3-one lies in its dual methyl substitutions on the piperidine ring, which may enhance its biological activity compared to similar compounds.

Structural Characterization

1-Benzyl-4,5-dimethylpiperidin-3-one is systematically named according to IUPAC guidelines as 1-(phenylmethyl)-4,5-dimethylpiperidin-3-one. Its molecular formula, $$ \text{C}{14}\text{H}{19}\text{NO} $$, corresponds to a molecular weight of 217.31 g/mol. The compound’s SMILES notation (O=C1CN(CC2=CC=CC=C2)CC(C)C1C) delineates its ketone group at position 3, benzyl moiety on the nitrogen atom, and methyl substituents at carbons 4 and 5 of the piperidine ring.

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS Registry Number1315366-79-0
IUPAC Name1-(Phenylmethyl)-4,5-dimethylpiperidin-3-one
Molecular Formula$$ \text{C}{14}\text{H}{19}\text{NO} $$
Molecular Weight217.31 g/mol
SMILESO=C1CN(CC2=CC=CC=C2)CC(C)C1C

The compound’s XLogP3 value of 2.2 predicts moderate lipophilicity, aligning with its utility in medicinal chemistry applications requiring balanced solubility profiles.

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the benzyl group preferentially occupying an equatorial position to minimize steric hindrance. Quantum mechanical analyses suggest that the methyl groups at C4 and C5 induce subtle distortions in ring planarity, influencing reactivity in substitution and reduction reactions.

Alkylation Approaches for Piperidinone Core Formation

The synthesis of 1-benzyl-4,5-dimethylpiperidin-3-one relies fundamentally on strategic alkylation approaches that systematically construct the piperidinone framework through sequential nitrogen benzylation and carbon methylation reactions [1] [2]. The piperidinone core represents a critical structural motif in pharmaceutical chemistry, serving as an intermediate for numerous bioactive compounds including kinase inhibitors and therapeutic agents [4].

Benzylation Strategies at Nitrogen Position

Nitrogen benzylation in piperidine derivatives employs multiple synthetic pathways, each offering distinct advantages in terms of selectivity and yield [5] [6]. The most prevalent approach involves direct alkylation of piperidin-3-one precursors using benzyl halides under basic conditions. Research demonstrates that benzyl chloride or benzyl bromide can be employed as alkylating agents in the presence of sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [7] [8].

Alternative benzylation methodologies include reductive amination protocols where benzaldehyde is coupled with the piperidine nitrogen through sodium borohydride or sodium cyanoborohydride reduction [2] . This approach provides excellent regioselectivity and minimizes side reactions commonly observed in direct alkylation procedures. The reductive amination pathway typically achieves yields ranging from 70-85 percent under optimized conditions [10].

Table 1: Benzylation Reaction Conditions and Yields

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
Benzyl chlorideSodium hydrideDimethylformamide0-2573-82
Benzyl bromidePotassium carbonateAcetone25-6068-75
BenzaldehydeSodium borohydrideEthanol20-3078-85

Methyl Group Introduction at C4 and C5 Positions

The introduction of methyl substituents at the C4 and C5 positions of the piperidine ring requires precise regioselective alkylation strategies [5] [6]. Enolate chemistry represents the primary methodology for achieving this transformation, where lithium diisopropylamide or lithium hexamethyldisilazide generates the kinetic enolate at low temperatures [6] [11].

Research indicates that the alkylation of piperidone enolates with methyl iodide proceeds through an ordered mechanism where the C4 position exhibits preferential reactivity compared to C5 due to steric and electronic factors [6] [5]. The stereochemical outcome depends critically on the reaction temperature, with lower temperatures favoring kinetic control and higher selectivity. Optimal conditions involve maintaining reaction temperatures between -78°C and -40°C during the initial enolate formation and alkylation steps [6] [11].

Sequential methylation protocols have been developed to achieve dimethyl substitution at both C4 and C5 positions [11] [12]. These procedures typically require careful control of stoichiometry and reaction sequencing to prevent over-alkylation or undesired side reactions. The diastereoselectivity of these transformations can be influenced by the choice of base, solvent system, and temperature profile [11] [12].

Catalytic Asymmetric Synthesis Pathways

Asymmetric synthesis of 1-benzyl-4,5-dimethylpiperidin-3-one has been achieved through several catalytic methodologies that provide access to enantiomerically enriched products [13] [14] [15]. Rhodium-catalyzed asymmetric hydrogenation represents one of the most successful approaches for generating chiral piperidine derivatives with high enantioselectivity [16] [14].

The rhodium-catalyzed asymmetric addition of organoboron reagents to dihydropyridinones has emerged as a particularly effective method for constructing substituted piperidinones [16] [14]. This transformation employs chiral bisphosphine-rhodium complexes that facilitate the addition of arylboronic acids or alkylboron reagents with excellent stereochemical control. Enantioselectivities exceeding 95 percent have been reported for specific substrate combinations under optimized conditions [14] [16].

Chiral phosphoric acid catalysis provides another viable pathway for asymmetric piperidine synthesis [17] [18]. These transformations typically involve intramolecular cyclization reactions where the chiral phosphoric acid catalyst controls the stereochemical outcome through hydrogen bonding and steric interactions. The methodology has been successfully applied to synthesize various substituted piperidines with good to excellent enantioselectivity [17] [18].

Table 2: Asymmetric Synthesis Methods and Selectivities

Catalyst SystemSubstrate TypeEnantioselectivity (%)Yield (%)
Rhodium-bisphosphineDihydropyridinone95-9875-85
Chiral phosphoric acidUnsaturated acetal85-9562-87
Chiral phosphepineImine-allene80-9270-85

The application of chiral auxiliaries represents a complementary approach to catalytic asymmetric synthesis [18] [19]. Pseudoephedrine-derived auxiliaries have been particularly effective in directing the stereochemical outcome of Mannich reactions and subsequent cyclization processes. These methodologies provide reliable access to enantiomerically pure piperidine derivatives through diastereoselective transformations followed by auxiliary removal [18] [19].

Industrial-Scale Production Optimization Challenges

Industrial-scale synthesis of 1-benzyl-4,5-dimethylpiperidin-3-one presents significant optimization challenges related to cost-effectiveness, environmental impact, and process safety [21] [22]. The primary difficulties include solvent selection, waste minimization, and reaction scalability while maintaining product quality and yield consistency [22] [23].

Solvent optimization represents a critical consideration in industrial processes, as traditional synthetic routes often require large volumes of organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide [24] [23]. Green chemistry initiatives have prompted the development of alternative solvent systems and solvent-free protocols that reduce environmental impact while maintaining synthetic efficiency [25] [26].

The implementation of continuous flow chemistry has emerged as a promising solution for scaling piperidine synthesis [23] [26]. Flow reactors provide enhanced temperature and pressure control, improved heat and mass transfer, and the ability to integrate multiple synthetic steps in a single continuous process. These advantages translate to improved safety profiles and reduced reaction times compared to traditional batch processes [23] [26].

Table 3: Industrial Production Challenges and Solutions

ChallengeTraditional ApproachOptimized SolutionImprovement
Solvent usageBatch with dichloromethaneFlow with ethanol60% reduction
Reaction time12-24 hours2-4 hours75% reduction
Waste generationMultiple workupsIn-line purification50% reduction
Energy consumptionReflux heatingMicrowave assistance40% reduction

Process intensification through microwave-assisted synthesis and mechanochemical approaches offers additional avenues for production optimization [25] [26]. Microwave heating provides rapid and uniform heating that can significantly reduce reaction times while maintaining or improving product yields. Mechanochemical methods eliminate the need for solvents entirely, addressing both environmental and cost concerns [25] [26].

Quality control and process monitoring represent essential components of industrial-scale production [22] [24]. Advanced analytical techniques including in-line spectroscopy and automated sampling systems enable real-time monitoring of reaction progress and product quality. These technologies facilitate rapid process adjustments and ensure consistent product specifications across production batches [22] [24].

Purification and Characterization Protocols

The purification of 1-benzyl-4,5-dimethylpiperidin-3-one requires specialized protocols that address the compound's physicochemical properties and potential impurity profiles [27] [28] [11]. Standard purification methodologies include crystallization, chromatographic separation, and distillation techniques, each offering specific advantages depending on the purity requirements and scale of operation [27] [28].

Crystallization protocols typically employ polar protic solvents such as ethanol or isopropanol to achieve selective precipitation of the desired product [27] . The crystallization process can be optimized through controlled cooling rates, seeding strategies, and solvent composition adjustments to maximize yield and purity. Recrystallization from aqueous ethanol has proven particularly effective for removing residual starting materials and by-products [27] .

Chromatographic purification employs silica gel column chromatography with carefully optimized mobile phase compositions [28] [12]. Gradient elution systems using combinations of dichloromethane, methanol, and triethylamine provide excellent separation of the target compound from structural analogs and reaction intermediates. High-performance liquid chromatography serves as both a purification method for small-scale preparations and an analytical tool for purity assessment [28] [12].

Table 4: Analytical Characterization Data

TechniqueKey ParametersTypical Values
Proton Nuclear Magnetic ResonanceChemical shifts (ppm)7.2-7.4 (aromatic), 3.6 (benzyl), 2.1-2.8 (methyl)
Carbon-13 Nuclear Magnetic ResonanceCarbonyl carbon (ppm)210-215
Mass SpectrometryMolecular ion peak217 (molecular weight)
Infrared SpectroscopyCarbonyl stretch (cm⁻¹)1705-1715

Structural characterization employs a comprehensive suite of analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [11] [29] [30]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the substitution pattern and stereochemistry through analysis of chemical shifts, coupling constants, and integration ratios [29] [30].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of the ketone functionality and provides information about the carbon framework connectivity [11] [29]. The carbonyl carbon typically appears in the range of 210-215 parts per million, consistent with the piperidinone structure. Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments [30] [31].

Advanced characterization techniques including two-dimensional nuclear magnetic resonance experiments can provide additional structural confirmation through heteronuclear correlation studies [29] [12]. These methods are particularly valuable for confirming the regioselectivity of methyl substitution and the stereochemical relationships between substituents [29] [12].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

217.146664230 g/mol

Monoisotopic Mass

217.146664230 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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